1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene is an organic compound with the molecular formula C7H3F4NO3 and a molecular weight of 225.1 g/mol This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene typically involves the reaction of 4-nitrophenol with potassium hydroxide (KOH), water, and methanol . The reaction conditions must be carefully controlled to ensure the correct substitution pattern on the benzene ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can undergo substitution reactions where nucleophiles replace the fluorine atoms.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoromethoxy group can influence the compound’s reactivity and stability. The pathways involved depend on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene can be compared with other similar compounds such as:
4-(Difluoromethoxy)nitrobenzene: This compound has a similar structure but lacks the additional fluorine atoms.
3,4-Difluoronitrobenzene: This compound has a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H3F4NO3 |
---|---|
Molekulargewicht |
225.10 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H3F4NO3/c8-3-1-5(12(13)14)6(2-4(3)9)15-7(10)11/h1-2,7H |
InChI-Schlüssel |
ZKPWOUHFLSZWAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)OC(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.